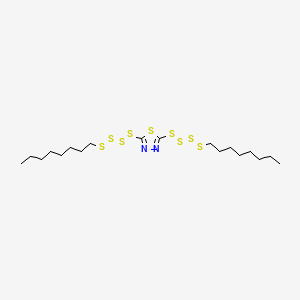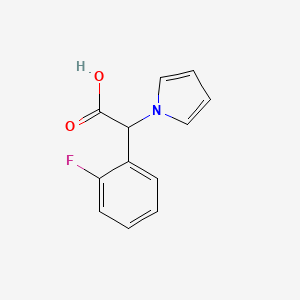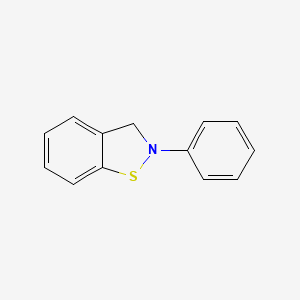
2-Phenyl-2,3-dihydro-1,2-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2,3-dihydro-1,2-benzothiazole is an organic compound with the molecular formula C13H11NS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-1,2-benzothiazole typically involves the cyclization of 2-aminothiophenol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzothiazole ring. The reaction can be represented as follows:
2-Aminothiophenol+Benzaldehyde→this compound
Commonly used acids for this reaction include hydrochloric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts, such as sulfuric acid on silica gel, can also improve the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-Phenyl-2,3-dihydro-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Phenyl-2,3-dihydro-1,2-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Phenyl-2,3-dihydro-1,2-benzothiazole involves its interaction with various molecular targets. For instance, in its antibacterial activity, the compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . In anti-inflammatory applications, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the dihydro moiety.
2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole: Contains an additional fused ring system.
2-(4-Nitrophenyl)-1,9a-dihydroimidazo[2,1-b][1,3]benzothiazole: Contains a nitro group and an imidazo ring.
Uniqueness
2-Phenyl-2,3-dihydro-1,2-benzothiazole is unique due to its specific dihydro structure, which imparts distinct chemical reactivity and biological activity compared to its fully aromatic counterparts. This structural feature allows for selective interactions with biological targets and unique electronic properties in material applications.
特性
CAS番号 |
88841-60-5 |
|---|---|
分子式 |
C13H11NS |
分子量 |
213.30 g/mol |
IUPAC名 |
2-phenyl-3H-1,2-benzothiazole |
InChI |
InChI=1S/C13H11NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13(11)15-14/h1-9H,10H2 |
InChIキー |
ASNZVCBDITXYPS-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2SN1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


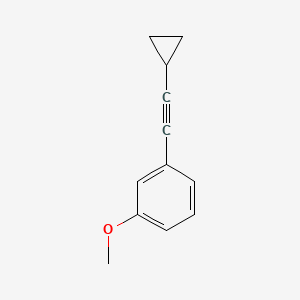
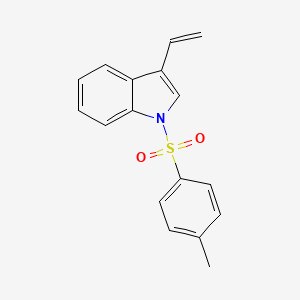

![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)

![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)
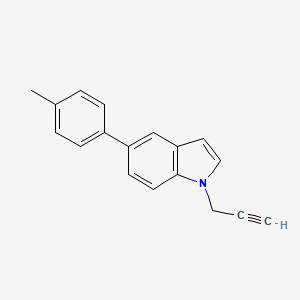
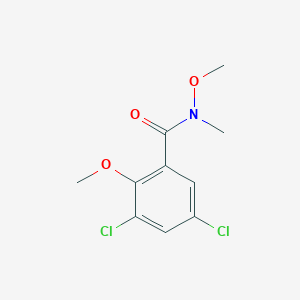
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
